molecular formula C18H11N7O3S2 B11094981 N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B11094981
M. Wt: 437.5 g/mol
InChI Key: SIZOTOHXQDHLSZ-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a synthetic organic compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of two fused heterocyclic ringsa benzothiazole ring and a triazinoindole ring.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

    Similar Compounds:

Remember that research on this compound is ongoing, and new findings may emerge

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C18H11N7O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C18H11N7O3S2/c26-14(21-17-20-12-6-5-9(25(27)28)7-13(12)30-17)8-29-18-22-16-15(23-24-18)10-3-1-2-4-11(10)19-16/h1-7H,8H2,(H,19,22,24)(H,20,21,26)

InChI Key

SIZOTOHXQDHLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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